Acetylphenylhydrazine
Description
Significance of Hydrazine (B178648) Derivatives in Contemporary Chemical Science
Hydrazine and its derivatives are a class of compounds that have garnered considerable attention in the scientific community. ontosight.ai Their importance is rooted in a variety of factors, including their high energy density, reactivity, and ready availability. i-scholar.in These compounds are characterized by the presence of a hydrazine functional group, which serves as a versatile building block in the synthesis of a wide array of organic molecules. wisdomlib.orgimist.ma
Hydrazine derivatives are instrumental in the creation of various heterocyclic compounds, such as pyrazolines and benzothiazole (B30560) ligands. wisdomlib.org One of the most significant classes of hydrazine derivatives is hydrazides, which are formed by replacing one or both hydrogen atoms of the hydrazine molecule with an acyl group (R-CO-). iscientific.org Hydrazides themselves are crucial intermediates in the synthesis of numerous organic compounds, highlighting the broad applicability of hydrazine-based chemistry. iscientific.org
The unique structural and electronic properties of hydrazine derivatives make them ideal candidates for numerous chemical transformations and applications. imist.ma Their versatility has led to their use in diverse fields ranging from medicinal chemistry and pharmaceuticals to organic electronics, materials science, and even as propellants in rocket propulsion systems. imist.maiscientific.org The ongoing research into hydrazine derivatives continues to uncover new applications, cementing their significant role in modern chemical science. ontosight.aiiscientific.org
Historical Trajectory of 1-Acetyl-2-phenylhydrazine Research
The study of hydrazine and its derivatives has been a subject of scientific interest since the 1950s. i-scholar.in Within this broader field, 1-Acetyl-2-phenylhydrazine (also known as APH or pyrodin) has its own specific research history. pageplace.de Early research into this compound was often associated with its biological effects. For instance, it was recognized for its reaction with oxyhemoglobin to form free radicals, a property that led to its use in inducing hemolytic anemia in animal models for studies of the hematopoietic system. sigmaaldrich.comnih.gov
The compound was also identified as a vascular tumor initiator in experimental animal models, which prompted further investigation into its carcinogenic potential. sigmaaldrich.comtoxplanet.com The Carcinogenic Potency Database (CPDB), a comprehensive resource of animal cancer test results, includes data on 1-Acetyl-2-phenylhydrazine, reflecting the historical interest in its toxicological profile. toxplanet.com This database, which includes studies from the general literature through 2001 and by the National Cancer Institute/National Toxicology Program through 2004, provides standardized data on its carcinogenicity in rodent models. toxplanet.com
Current Research Landscape and Academic Focus of 1-Acetyl-2-phenylhydrazine
The current research landscape for 1-Acetyl-2-phenylhydrazine continues to build on its historical foundations while also exploring new applications. It is still utilized in biological research to create animal models of conditions like anemia and sepsis, owing to its ability to react with oxyhemoglobin and generate free radicals. abmole.com
Beyond its use in biological modeling, 1-Acetyl-2-phenylhydrazine has found a significant niche in industrial applications. It is a key component in the manufacturing of anaerobic adhesives, sealants, gaskets, and retaining compounds. cymerchemicals.com The field of anaerobic adhesives, in particular, is an area of growing research and development involving this compound. cymerchemicals.com
Modern analytical techniques are also being applied to study 1-Acetyl-2-phenylhydrazine. For example, recent studies have focused on its dissipation in agricultural settings, utilizing advanced methods like liquid chromatography coupled to high-resolution mass spectrometry. abmole.com This indicates a continued academic interest in understanding the environmental fate and behavior of this compound. Furthermore, its chemical properties continue to be cataloged and expanded upon in chemical databases, ensuring that researchers have access to up-to-date information. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-phenylacetohydrazide | |
|---|---|---|
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InChI |
InChI=1S/C8H10N2O/c1-7(11)9-10-8-5-3-2-4-6-8/h2-6,10H,1H3,(H,9,11) | |
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InChI Key |
UICBCXONCUFSOI-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)NNC1=CC=CC=C1 | |
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Molecular Formula |
C8H10N2O | |
| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |
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DSSTOX Substance ID |
DTXSID1020015 | |
| Record name | 1-Acetyl-2-phenylhydrazine | |
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Molecular Weight |
150.18 g/mol | |
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Physical Description |
1-acetyl-2-phenylhydrazide appears as colorless prisms or white solid. (NTP, 1992), Colorless or white solid; [CAMEO] Off-white powder; [MSDSonline] | |
| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |
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| Record name | N(1)-Acetylphenylhydrazine | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in water and ethanol. Soluble in benzene, chloroform. Slightly soluble in trifluoroacetic acid and ether., In water, 1.8X10+4 mg/L at 25 °C /Estimated/ | |
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Vapor Pressure |
0.000073 [mmHg], 7.3X10-5 mm Hg at 25 °C /Estimated/ | |
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Color/Form |
Hexagonal prisms | |
CAS No. |
114-83-0 | |
| Record name | 1-ACETYL-2-PHENYLHYDRAZIDE | |
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| Record name | Acetic acid, 2-phenylhydrazide | |
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Melting Point |
264 to 270 °F (NTP, 1992), 131 °C | |
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Synthetic Methodologies and Reaction Pathways of 1 Acetyl 2 Phenylhydrazine
Established Synthetic Routes to 1-Acetyl-2-phenylhydrazine
The preparation of 1-acetyl-2-phenylhydrazine has been well-documented in chemical literature, with several established routes available to synthetic chemists.
The most fundamental and widely used method for synthesizing 1-acetyl-2-phenylhydrazine is the direct acetylation of phenylhydrazine (B124118). This reaction typically involves treating phenylhydrazine with an acetylating agent such as acetic anhydride (B1165640) or acetic acid. ontosight.ai The reaction is generally exothermic and proceeds under mild conditions, often at room temperature or with gentle heating.
A common laboratory-scale procedure involves the neutralization of phenylhydrazine hydrochloride, followed by the dropwise addition of acetic anhydride. The resulting crude product can then be purified by crystallization. Key parameters to control for optimal yield and purity include the molar ratio of reactants to minimize diacetylation, the choice of solvent to ensure solubility and facilitate product isolation, and careful temperature management to prevent product decomposition.
Another traditional approach involves the diazotization of aniline (B41778) in hydrochloric acid, followed by reduction with an agent like sodium sulfite (B76179) to form phenylhydrazine hydrochloride. This intermediate is then acetylated to yield 1-acetyl-2-phenylhydrazine.
In recent years, more advanced and efficient synthetic methods have been developed to improve upon traditional approaches. These strategies often focus on reducing reaction times, increasing yields, and promoting more environmentally friendly conditions.
Rhodium-catalyzed reactions, while primarily utilized for the synthesis of indole (B1671886) derivatives, also provide insights into advanced production methods for compounds like 1-acetyl-2-phenylhydrazine. These catalytic systems can facilitate complex cyclization reactions, showcasing the potential for developing novel synthetic pathways.
| Synthetic Method | Reactants | Key Features | Reported Yield |
| Traditional Acetylation | Phenylhydrazine, Acetic Anhydride/Acetic Acid | Mild conditions, well-established. | 70-85% |
| Microwave-Assisted Synthesis | Acetamide, Phenylhydrazine | Rapid reaction times, uniform heating. | 78% |
| Rhodium-Catalyzed Reactions | Acetylhydrazine derivatives | Advanced method for cyclizations. | - |
1-Acetyl-2-phenylhydrazine as a Core Building Block in Organic Synthesis
The utility of 1-acetyl-2-phenylhydrazine extends far beyond its own synthesis. It serves as a versatile and crucial building block in the construction of a diverse range of organic molecules with significant biological and industrial importance. guidechem.comchemimpex.com
1-Acetyl-2-phenylhydrazine is a key starting material for the synthesis of hydrazone derivatives. chemimpex.comsolubilityofthings.com Hydrazones, which are formed by the condensation of hydrazines with aldehydes or ketones, are a class of compounds that exhibit a wide spectrum of biological activities and are of great interest in medicinal chemistry. nih.gov The ability of 1-acetyl-2-phenylhydrazine to readily form these derivatives makes it a valuable tool for drug discovery and development. chemimpex.com The resulting hydrazone structures can be further modified to create a library of compounds for screening against various therapeutic targets.
One of the most significant applications of 1-acetyl-2-phenylhydrazine is in the synthesis of heterocyclic compounds, particularly indole derivatives. The Fischer indole synthesis, a classic and powerful reaction in organic chemistry, often utilizes phenylhydrazine or its derivatives to construct the indole ring system. ijarsct.co.inrsc.org 1-Acetyl-2-phenylhydrazine can participate in these types of cyclization reactions, leading to the formation of various substituted indoles. ijnrd.org Indoles are a ubiquitous structural motif in many natural products and pharmaceutically active compounds. ijarsct.co.inrsc.org
The Fischer indole synthesis typically involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. ijarsct.co.in The reaction proceeds through a hydrazone intermediate, which then undergoes a chemimpex.comchemimpex.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the indole ring. ijarsct.co.in The use of 1-acetyl-2-phenylhydrazine in this process allows for the introduction of an acetyl group into the final indole structure, providing a handle for further chemical modifications.
Given its role in the synthesis of bioactive hydrazones and indoles, 1-acetyl-2-phenylhydrazine is an important intermediate in the production of various pharmaceuticals. ontosight.ainordmann.globalbuyersguidechem.com It serves as a precursor for the synthesis of drugs with a range of therapeutic applications, including anti-inflammatory and analgesic medications. chemimpex.comnordmann.global The versatility of this compound allows for the efficient construction of complex molecular architectures required for modern drug development. chemimpex.com
Mechanistic Investigations of 1-Acetyl-2-phenylhydrazine Reactions
The utility of 1-acetyl-2-phenylhydrazine in organic synthesis is underscored by detailed mechanistic studies that reveal the intricate pathways through which it participates in and influences chemical reactions. These investigations are crucial for optimizing reaction conditions and expanding the synthetic scope of this valuable reagent.
Rhodium(III)-Catalyzed C-H Activation Mechanisms
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures. In the context of reactions involving 1-acetyl-2-phenylhydrazine, a plausible mechanism has been proposed. The process is initiated by the formation of an active cationic rhodium catalyst, which then coordinates with the 1-acetyl-2-phenylhydrazine molecule. This is followed by an ortho C-H bond activation, leading to the formation of a five-membered rhodacyclic intermediate. nih.govrsc.org This key intermediate is central to the subsequent steps of the catalytic cycle. nih.govrsc.org
For instance, in the synthesis of 2-arylindoles, this rhodacyclic intermediate reacts with a sulfoxonium ylide. nih.gov This is followed by the α-elimination of a sulfoxide, such as DMSO, to generate a reactive carbene species. nih.gov Similarly, when reacting with α-diazocarbonyl compounds, the rhodacyclic intermediate forms a rhodium-carbene species with the extrusion of nitrogen gas. rsc.org Subsequent migratory insertion and reductive elimination steps lead to the formation of the desired heterocyclic products and regeneration of the active Rh(III) catalyst. nih.gov Theoretical studies, including density functional theory (DFT) calculations, have been instrumental in elucidating the energetics of these pathways and the oxidation states of rhodium throughout the catalytic cycle. nih.gov
Proposed Mechanisms in Anaerobic Curing Processes
In the realm of anaerobic adhesives, 1-acetyl-2-phenylhydrazine (APH) often serves as a crucial accelerator. The curing mechanism of these adhesives is a free-radical polymerization process that is notably inhibited by the presence of oxygen. The initiation of this process involves a redox reaction between a hydroperoxide, such as cumene (B47948) hydroperoxide (CHP), and transition metal ions. scribd.com
The role of APH in this system is to accelerate the decomposition of the hydroperoxide, thereby generating the free radicals necessary for polymerization. Studies have indicated that the rate of polymerization can be dependent on the molar ratio of CHP to APH, particularly when this ratio is less than one. scribd.com When the ratio is greater than one, the reaction rate becomes independent of the CHP concentration. scribd.com This suggests that APH is involved in the rate-determining step of the initiation process under certain conditions. A proposed mechanism involves the reaction of APH with transition metal ions and other components of the cure system to facilitate the generation of radicals. researchgate.net
The following table summarizes the key components and their roles in the anaerobic curing process:
| Component | Function | Example(s) |
| Monomer | Forms the polymer backbone | Triethylene glycol dimethacrylate (TRIEGMA) |
| Initiator | Generates free radicals | Cumene hydroperoxide (CHP) |
| Accelerator | Speeds up the redox reaction | 1-Acetyl-2-phenylhydrazine (APH), N,N-dimethyl-p-toluidine (DMPT) |
| Stabilizer | Inhibits polymerization in the presence of oxygen | Oxygen |
| Chelator | Enhances the activity of metal ions | Saccharin |
Free Radical Generation Pathways in Chemical Systems
1-Acetyl-2-phenylhydrazine is well-documented for its ability to generate free radicals, a property that is fundamental to its use in various chemical and biological studies. abmole.comsigmaaldrich.com The reaction of 1-acetyl-2-phenylhydrazine with oxyhemoglobin is a classic example, leading to the formation of several radical species. abmole.comnih.gov
Electron spin resonance (ESR) spectroscopy, coupled with spin trapping techniques using agents like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), has been employed to detect and identify these transient radical intermediates. nih.gov In reactions with oxyhemoglobin, the formation of the phenyl radical spin adduct (DMPO-Ph) and the hydroxyl radical spin adduct (DMPO-OH) has been observed. nih.gov The generation of these radicals is believed to be a key factor in the compound's ability to induce hemolytic anemia, making it a useful tool for creating animal models of this condition. sigmaaldrich.com The oxidative processes initiated by these free radicals can lead to significant alterations in the redox balance of biological systems.
Reactivity Profile and Chemical Transformations of 1-Acetyl-2-phenylhydrazine
The reactivity of 1-acetyl-2-phenylhydrazine is characterized by its participation in a variety of chemical transformations, highlighting its versatility as a synthetic building block.
Reactions with Azo and Diazo Compounds
As an amide and an amine, 1-acetyl-2-phenylhydrazine can react with azo and diazo compounds. noaa.govechemi.comunilongindustry.comechemi.comchemicalbook.com These reactions can lead to the generation of toxic gases. noaa.govechemi.comunilongindustry.comechemi.comchemicalbook.com In the context of synthetic organic chemistry, rhodium(III)-catalyzed reactions of 1-acetyl-2-phenylhydrazine with diazo compounds, such as α-diazocarbonyl compounds, have been developed for the synthesis of nitrogen-containing heterocycles. rsc.org In these reactions, the diazo compound serves as a carbene precursor, which then undergoes annulation with the C-H activated 1-acetyl-2-phenylhydrazine to form new ring systems. rsc.org
Interactions with Reducing Agents
The reaction of organic amides like 1-acetyl-2-phenylhydrazine with strong reducing agents can result in the formation of flammable gases. noaa.govechemi.comunilongindustry.comechemi.com The amide functional group can be reduced to the corresponding amine. This reactivity is an important consideration in the handling and use of this compound in various chemical processes.
The following table provides a summary of the reactivity of 1-acetyl-2-phenylhydrazine:
| Reactant | Product(s) | Conditions/Notes |
| Azo and Diazo Compounds | Nitrogen-containing heterocycles, potentially toxic gases | Rhodium(III) catalysis for heterocycle synthesis. rsc.orgnoaa.govechemi.comunilongindustry.comechemi.comchemicalbook.com |
| Strong Reducing Agents | Amines, flammable gases | noaa.govechemi.comunilongindustry.comechemi.com |
| Oxyhemoglobin | Phenyl radicals, hydroxyl radicals | Used to induce experimental hemolytic anemia. sigmaaldrich.comnih.gov |
Behavior as an Amide and Amine in Organic Reactions
1-Acetyl-2-phenylhydrazine (APH), a derivative of both phenylhydrazine and acetic acid, possesses a unique chemical structure that incorporates both amide and amine functionalities. noaa.govchemicalbook.comunilongindustry.comnih.gov This dual nature dictates its reactivity, allowing it to participate in a diverse range of organic reactions. The presence of the acetyl group at the N1 position and the phenyl-substituted amino group at the N2 position gives rise to a complex interplay of electronic and steric effects that influence its chemical behavior.
The amide group is characterized by the carbonyl (C=O) moiety directly bonded to a nitrogen atom, which in turn is attached to the phenylhydrazine core. This arrangement results in a resonance stabilization of the amide bond, rendering the nitrogen atom less basic and the carbonyl carbon less electrophilic compared to a ketone. The amine functionality, specifically a secondary amine, is part of the hydrazine (B178648) linkage. The reactivity of this amine is modulated by the electron-withdrawing effect of the adjacent acetyl group and the electronic properties of the phenyl ring.
Reactions Involving the Amide Functionality
The amide portion of 1-acetyl-2-phenylhydrazine can undergo reactions typical of amides, although its reactivity is influenced by the adjacent nitrogen atom.
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis to yield phenylhydrazine and acetic acid. This reaction is a fundamental process for the degradation of the molecule.
Reduction: The carbonyl group of the amide can be reduced by strong reducing agents.
Reaction with Dehydrating Agents: When treated with powerful dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), amides can be converted to the corresponding nitriles. noaa.govchemicalbook.comunilongindustry.com
Reactions Involving the Amine Functionality
The N2-amino group of 1-acetyl-2-phenylhydrazine is a key site for various chemical transformations, including alkylation, acylation, and condensation reactions.
Alkylation: The nitrogen atom of the amino group can act as a nucleophile and react with alkylating agents. For instance, the sodium salt of 1,2-diformyl-1-phenylhydrazine can be alkylated to synthesize 2-allyl-1-phenylhydrazine, providing a pathway to phenylazoalkanes. rsc.org
Acylation: Further acylation can occur at the N2 position under appropriate conditions.
Condensation Reactions: 1-Acetyl-2-phenylhydrazine can participate in condensation reactions with carbonyl compounds. For example, it reacts with 3-acetyl-2H-chromen-2-one to form a hydrazone. It also reacts with 2-(2-acetamidophenyl)-2-oxoacetic acid in dichloromethane (B109758) at room temperature to produce 2-(2-acetamidophenyl)-3-(2-phenylhydrazono)propanoic acid in high yield. ekb.eg
Participation in Heterocyclic Synthesis
A significant application of 1-acetyl-2-phenylhydrazine in organic synthesis is its use as a precursor for the formation of various heterocyclic compounds. The hydrazine moiety provides a versatile building block for constructing ring systems.
Pyrazole (B372694) Derivatives: The reaction of 1-acetyl-2-phenylhydrazine with suitable diketo compounds can lead to the formation of pyrazole derivatives. tandfonline.com
Indole Synthesis: The Fischer indole synthesis, a classic method for preparing indoles, can utilize phenylhydrazine derivatives. While not a direct example with 1-acetyl-2-phenylhydrazine, the general mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form a phenylhydrazone, which then undergoes rearrangement to form the indole ring. google.com
Formation of Free Radicals
An important aspect of the reactivity of 1-acetyl-2-phenylhydrazine is its ability to generate free radicals, particularly in biological systems. It reacts with oxyhemoglobin to form free radicals, a property that has been utilized in studies to induce hemolytic anemia. nih.govwikipedia.org This reaction highlights the pro-oxidant potential of the molecule.
The diverse reactivity of 1-acetyl-2-phenylhydrazine, stemming from its amide and amine groups, makes it a valuable intermediate in organic synthesis and a compound of interest in biochemical studies.
Interactive Data Table of Reactions
| Reaction Type | Reactants | Product(s) | Conditions | Yield (%) | Reference |
| Hydrazone Formation | 1-Acetyl-2-phenylhydrazine, 2-(2-acetamidophenyl)-2-oxoacetic acid | 2-(2-acetamidophenyl)-3-(2-phenylhydrazono)propanoic acid | CH₂Cl₂, Room Temperature | 98 | ekb.eg |
| Hydrazone Formation | Phenylhydrazine, 3-Acetyl-2H-chromen-2-one | Hydrazone derivative | - | - | |
| Alkylation (of a related derivative) | Sodium salt of 1,2-diformyl-1-phenylhydrazine, Allyl halide | 2-Allyl-1-phenylhydrazine | - | High | rsc.org |
Biological and Pharmacological Research on 1 Acetyl 2 Phenylhydrazine
Hematopoietic System Impact and Hemolytic Anemia Induction
1-Acetyl-2-phenylhydrazine (APH) is a chemical compound known to induce hemolytic anemia, making it a valuable tool in research focused on the hematopoietic system. sigmaaldrich.comsigmaaldrich.comchemicalbook.comunilongindustry.com Its effects are primarily attributed to its interaction with oxyhemoglobin, leading to oxidative stress and subsequent damage to red blood cells. ontosight.ai
Mechanisms of Oxyhemoglobin Interaction and Free Radical Formation
The hemolytic action of 1-acetyl-2-phenylhydrazine stems from its reaction with oxyhemoglobin, which generates free radicals. sigmaaldrich.comsigmaaldrich.comchemicalbook.comabmole.comnih.gov This process involves the transfer of an electron, leading to the formation of reactive oxygen species (ROS) and the acetylphenylhydrazyl free radical. nih.govresearchgate.net These radicals can then initiate a cascade of oxidative damage within the erythrocyte.
A spin trapping study using 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) identified several radical intermediates in the reaction between APH and oxyhemoglobin. nih.gov These included the hydroxyl radical adduct (DMPO-OH) and the phenyl radical adduct (DMPO-Ph). nih.gov The formation of these radicals underscores the oxidative nature of the interaction. The reaction ultimately leads to the denaturation of hemoglobin, forming Heinz bodies, and damage to other erythrocyte components. nih.gov
The process of oxyhemoglobin breakdown by APH is complex. It results in the formation of choleglobin and a hemichrome, which is a denatured form of hemoglobin. nih.gov The generated free radicals and hydrogen peroxide modify the methemoglobin produced during the reaction, making the resulting haemichrome particularly unstable and prone to precipitation. nih.gov
Experimental Models for Hemolytic Anemia Studies
Due to its ability to reliably induce hemolytic anemia, 1-acetyl-2-phenylhydrazine is frequently used to create animal models for studying this condition. sigmaaldrich.comontosight.aiabmole.com These models are instrumental in understanding the pathogenesis of hemolytic diseases and for testing potential therapeutic interventions.
For instance, intraperitoneal injections of APH in rats have been shown to successfully induce hemolytic anemia, providing a model to study the complications of massive hemolysis, such as acute pancreatitis. scielo.brnih.gov Studies in dogs have also utilized APH to induce hemolytic anemia, allowing for the investigation of the reversibility of the condition. Furthermore, APH-induced anemia in mice has been used to study the effects of various compounds on erythrocyte protection against oxidative damage. semanticscholar.org
Role of Oxidative Alterations to Erythrocyte Proteins
The oxidative stress induced by 1-acetyl-2-phenylhydrazine leads to significant alterations in erythrocyte proteins, which is a key factor in the resulting hemolysis. ontosight.ai Phenylhydrazine (B124118), a related compound, is known to cause oxidative degradation of spectrin, a crucial component of the red blood cell membrane skeleton. jcu.cz This damage impairs the deformability of erythrocytes, making them more susceptible to destruction. jcu.cz
Research has shown that APH can directly damage red blood cell membrane proteins and lipids, leading to cell lysis. This damage is a direct consequence of the free radicals produced during the interaction with oxyhemoglobin. The denaturation of hemoglobin into Heinz bodies is another critical oxidative alteration that contributes to the premature removal of red blood cells from circulation.
Carcinogenic Potential and Tumorigenicity Studies of 1-Acetyl-2-phenylhydrazine
Beyond its effects on the hematopoietic system, 1-acetyl-2-phenylhydrazine has been investigated for its carcinogenic potential. uga.edu Studies in animal models have demonstrated its ability to induce tumors, particularly of the vascular system. sigmaaldrich.comchinachemicalproducts.comchemicalbook.comscientificlabs.comrearus.ru
Induction of Vascular Tumors in Experimental Animal Models
Research has established 1-acetyl-2-phenylhydrazine as a vascular tumor initiator in experimental animal models. sigmaaldrich.comchemicalbook.comscientificlabs.comrearus.ru Chronic administration of APH to mice in their drinking water has been shown to induce a significant incidence of blood vessel tumors, including both benign angiomas and malignant angiosarcomas. psu.edu
In one study, Swiss mice treated with APH developed vascular tumors in various organs, with the liver being a primary site. psu.edu The incidence of these tumors was notably higher in the treated groups compared to untreated controls. These findings highlight the specific carcinogenic risk that APH poses to the vascular system in these animal models.
The Carcinogenic Potency Database (CPDB) provides standardized data on the carcinogenicity of chemicals. toxplanet.com For 1-acetyl-2-phenylhydrazine, the target site in both male and female mice is listed as the vascular system. toxplanet.com
Comparative Carcinogenesis Research with Related Hydrazines
The carcinogenic properties of 1-acetyl-2-phenylhydrazine are often considered in the context of other hydrazine (B178648) derivatives. nih.govpageplace.descispace.comnih.govasm.orgjst.go.jp Many compounds within this chemical class have been shown to be carcinogenic in laboratory animals. pageplace.descispace.com
Comparative studies aim to understand the structure-activity relationships that determine the carcinogenic potency and target organ specificity of different hydrazines. pageplace.de For example, research has compared the tumorigenicity of APH with its parent compound, phenylhydrazine, which has also been shown to induce tumors in mice. psu.edunih.gov
Genotoxicity studies, such as the hepatocyte primary culture/DNA repair test, have been used to evaluate the DNA-damaging potential of various hydrazine derivatives. scispace.com While some hydrazines elicit a positive response in these assays, indicating genotoxicity, the results can vary between different compounds and test systems. scispace.com Understanding the comparative carcinogenicity and genotoxicity of hydrazines like APH is crucial for assessing their potential risks.
Analysis of Carcinogenic Potency and Target Organs
1-Acetyl-2-phenylhydrazine has been identified as a compound with carcinogenic potential in animal studies. toxplanet.comnih.gov Research has focused on determining its potency and identifying the primary organs affected.
The Carcinogenic Potency Database (CPDB), a widely utilized resource containing results from long-term animal cancer tests, provides quantitative data on 1-acetyl-2-phenylhydrazine. toxplanet.com The potency is often expressed as the TD50 value, which is the daily dose rate in mg/kg of body weight required to induce tumors in half of the test animals that would have otherwise remained tumor-free. toxplanet.com
In studies conducted on mice, 1-acetyl-2-phenylhydrazine has been shown to induce tumors. nih.gov The primary target organ identified in these studies is the vascular system. toxplanet.com The following table summarizes the carcinogenic potency of 1-acetyl-2-phenylhydrazine in mice.
Table 1: Carcinogenic Potency of 1-Acetyl-2-phenylhydrazine in Mice
| Species | Sex | Target Site | TD50 (mg/kg/day) |
|---|---|---|---|
| Mouse | Male & Female | Vascular System | 137.9 |
Source: Carcinogenic Potency Database toxplanet.com
It is important to note that while bacterial mutagenicity tests for 1-acetyl-2-phenylhydrazine have been negative, non-genotoxic pathways such as oxidative stress and metabolic activation are considered potential mechanisms for its carcinogenic effects.
Antimicrobial and Biocidal Activities of 1-Acetyl-2-phenylhydrazine and Its Derivatives
Research has also explored the antimicrobial properties of 1-acetyl-2-phenylhydrazine and its derivatives, revealing their potential as bactericidal agents. bloomtechz.combibliotekanauki.plorientjchem.org
Evaluation of Bactericidal Efficacy against Specific Microorganisms
Studies have demonstrated the effectiveness of 1-acetyl-2-phenylhydrazine and its derivatives against a range of both Gram-positive and Gram-negative bacteria. orientjchem.org For instance, certain synthesized pyrazoline derivatives of 1-acetyl-2-phenylhydrazine have shown notable activity against various bacterial strains. orientjchem.org
The bactericidal effect can be evaluated through microbial cultivation experiments where the growth of microorganisms is observed after being exposed to the compound. bloomtechz.com A comparison of the microbial count between the treated group and a control group allows for the assessment of its sterilizing effect. bloomtechz.com While specific data on the minimum inhibitory concentration (MIC) for 1-acetyl-2-phenylhydrazine itself is not extensively detailed in the provided search results, the general consensus points to its biocidal capabilities. bloomtechz.com Derivatives of 1-acetyl-2-phenylhydrazine, such as certain pyrazoline compounds, have been found to be effective against various bacteria. bibliotekanauki.plorientjchem.orgscispace.com
Proposed Mechanisms of Microbial Inhibition
The antimicrobial action of 1-acetyl-2-phenylhydrazine is believed to occur through several mechanisms that ultimately lead to the inhibition of microbial growth and cell death. bloomtechz.com
One of the primary proposed mechanisms is the disruption of the bacterial cell membrane. bloomtechz.com It is suggested that 1-acetyl-2-phenylhydrazine interacts with the phospholipid molecules in the cell membrane, thereby compromising its integrity and stability. bloomtechz.com This damage to the cell's primary barrier can lead to the leakage of intracellular components and ultimately, bacterial death. bloomtechz.com
Another significant mechanism is the inhibition of essential bacterial metabolic processes. bloomtechz.com 1-acetyl-2-phenylhydrazine may interfere with critical life processes such as energy metabolism and DNA replication. bloomtechz.com By disrupting these fundamental pathways, the compound can effectively inhibit bacterial growth and reproduction. bloomtechz.com
The generation of reactive oxygen species (ROS) is another key aspect of the antimicrobial activity of 1-acetyl-2-phenylhydrazine. bloomtechz.com The compound can react with oxyhemoglobin to produce free radicals. nih.govsigmaaldrich.comabmole.com These highly reactive species can then attack vital biomolecules within the bacterial cell, including proteins and nucleic acids, leading to oxidative damage and the destruction of the cell's structure and function. bloomtechz.com Spin trapping studies have provided evidence for the production of free radical intermediates during the reaction of 1-acetyl-2-phenylhydrazine with oxyhemoglobin. nih.gov
Antifungal and Antiviral Research Considerations
While research on the direct antifungal and antiviral properties of 1-acetyl-2-phenylhydrazine is not extensively documented in readily available literature, studies on related phenylhydrazone compounds provide insights into the potential activities of this chemical class. For instance, synthesized phenylhydrazones have been tested against various fungal strains. In one study, acetone (B3395972) phenylhydrazone, a related compound, showed mild susceptibility against Candida albicans with a minimum inhibitory concentration (MIC) of 250 µg/mL. researchgate.net Other research has focused on synthesizing and evaluating the antimicrobial properties of various phenylhydrazones, indicating a broader interest in this chemical family for such applications. researchgate.net For example, certain carbazole (B46965) derivatives incorporating a phenylhydrazine moiety have demonstrated varying degrees of antibacterial and antifungal activity against different pathogenic strains. asianpubs.org
It is important to note that the focus of much of the research surrounding 1-acetyl-2-phenylhydrazine itself has been on its applications in inducing experimental hemolytic anemia and its role as a carcinogen, rather than as an antimicrobial agent. sigmaaldrich.comscientificlabs.co.uk However, the study of phenylhydrazine derivatives in the context of antimicrobial activity suggests a potential, though not yet thoroughly explored, avenue for future research into 1-acetyl-2-phenylhydrazine.
Exploration of Therapeutic Potential and Biomedical Applications
1-Acetyl-2-phenylhydrazine and its derivatives have been investigated for a range of potential therapeutic applications, leveraging their chemical reactivity and biological effects.
1-Acetyl-2-phenylhydrazine has been identified as a key intermediate in the synthesis of various bioactive molecules, including those with potential as anti-cancer agents. chemimpex.com The interest in hydrazine derivatives for cancer research stems from their diverse biological activities. While some hydrazines have been identified as carcinogens, others form the basis for developing new therapeutic agents. pageplace.de For example, new derivatives of phenylhydrazine have been synthesized and tested for their antiproliferative activity against liver and breast cancer cell lines. scirp.org The carcinogenic properties of 1-acetyl-2-phenylhydrazine itself have been studied, with research indicating it can induce vascular tumors in animal models. sigmaaldrich.comtoxplanet.com This dual role, as both a potential carcinogen and a building block for anti-cancer drugs, highlights the complex nature of this compound in cancer research. chemimpex.compageplace.de
1-Acetyl-2-phenylhydrazine serves as an important intermediate in the development of anti-inflammatory and analgesic medications. chemimpex.comnordmann.global The core structure of phenylhydrazine and its derivatives is found in various compounds synthesized and evaluated for their pain-relieving and anti-inflammatory properties. For instance, new pyrazolin-5-one derivatives, synthesized from precursors involving phenylhydrazine, have shown significant analgesic activity in experimental models, with some compounds demonstrating higher efficacy than acetylsalicylic acid. thieme-connect.com Similarly, other synthesized hydrazide and hydrazine derivatives have exhibited notable analgesic effects in writhing tests. researchgate.net The synthesis of tetrazole derivatives from chalcones, which can be derived from reactions involving acetylated phenylhydrazine precursors, has also yielded compounds with analgesic and anti-inflammatory activities. chalcogen.ro
Phenylhydrazine and its derivatives are known to modulate immune reactions. jcu.cz 1-Acetyl-2-phenylhydrazine is used to induce hemolytic anemia in experimental models, a process that inherently involves the response of the hematopoietic and immune systems. sigmaaldrich.comscientificlabs.co.ukontosight.ai The mechanism involves the generation of free radicals through the reaction with oxyhemoglobin, leading to oxidative stress and damage to red blood cells. ontosight.ainih.gov This induced anemia triggers a complex set of physiological responses, including changes in erythropoiesis and iron metabolism, which are intertwined with immune system signaling. ontosight.ai Phenylhydrazine itself has been shown to be a mitogen and activator of lymphoid cells, further indicating the immunomodulatory potential of this class of compounds. jcu.cz
The synthesis of metal complexes with ligands derived from or related to 1-acetyl-2-phenylhydrazine is an active area of research for developing new therapeutic agents. These metal complexes often exhibit enhanced biological activity compared to the free ligands. For example, metal complexes of pyrazoline derivatives, which can be synthesized using phenylhydrazine, have shown significant antibacterial and antioxidant activities. derpharmachemica.combohrium.com Specifically, copper complexes have often demonstrated superior activity. derpharmachemica.com Research on various metal complexes of hydrazone derivatives has revealed their potential as anticancer agents, with some exhibiting high cytotoxicity against various cancer cell lines. frontiersin.org The synthesis of manganese, nickel, cobalt, and copper complexes with pyrazolone (B3327878) phenylhydrazone ligands has also been reported, with these compounds showing varying antibacterial and antioxidant capabilities. researchgate.netmdpi.com
Table 1: Examples of Metal Complexes Derived from Phenylhydrazine Analogs and Their Potential Therapeutic Applications
| Metal Ion | Ligand Type | Potential Therapeutic Application | Reference |
| Copper(II) | Pyrazoline derivative | Antibacterial, Antioxidant | derpharmachemica.com |
| Nickel(II) | Pyrazoline derivative | Antibacterial, Antioxidant | derpharmachemica.com |
| Cobalt(II) | Pyrazoline derivative | Antibacterial, Antioxidant | derpharmachemica.com |
| Zinc(II) | Pyrazoline derivative | Antibacterial, Antioxidant | derpharmachemica.com |
| Manganese(II) | Pyrazolone phenylhydrazone | Antibacterial, Antioxidant | researchgate.netmdpi.com |
| Ruthenium(III) | Hydrazone derivative | Anticancer | frontiersin.org |
Metabolomics and Network Pharmacology Investigations Related to 1-Acetyl-2-phenylhydrazine
Metabolomics and network pharmacology are increasingly being used to understand the complex biological effects of compounds like 1-acetyl-2-phenylhydrazine. These approaches allow for a systems-level view of the metabolic and signaling pathways affected by the compound.
1-Acetyl-2-phenylhydrazine has been used in combination with other agents, such as cyclophosphamide (B585), to induce animal models of conditions like aplastic anemia and blood deficiency. semanticscholar.orgnih.govresearchgate.net In these studies, metabolomic analyses of serum and urine have been employed to identify biomarkers and elucidate the metabolic pathways perturbed by the induced condition. nih.govresearchgate.net For instance, in a rat model of blood deficiency, 1-acetyl-2-phenylhydrazine administration led to significant alterations in metabolic profiles, particularly affecting energy metabolism and oxidative stress pathways. nih.govresearchgate.net
Network pharmacology, often used in conjunction with metabolomics, helps to identify the potential molecular targets and biological pathways through which a compound or a disease model exerts its effects. semanticscholar.orgfrontiersin.org For example, in a study on the effects of a traditional Chinese medicine preparation on aplastic anemia induced by cyclophosphamide and 1-acetyl-2-phenylhydrazine, network pharmacology and metabolomics were integrated to reveal the synergistic mechanisms of the therapeutic intervention. semanticscholar.org This integrated approach helped to connect the active ingredients of the medicine to specific biological targets and metabolic pathways involved in the disease. semanticscholar.org The Human Metabolome Database also contains spectral information for 1-acetyl-2-phenylhydrazine, which is a valuable resource for metabolomics research. hmdb.ca
Identification of Biomarkers in Disease Models Associated with 1-Acetyl-2-phenylhydrazine Exposure
1-Acetyl-2-phenylhydrazine (APH) is a chemical compound utilized in research to induce experimental models of certain diseases, particularly those involving hemolytic anemia and bone marrow suppression. sigmaaldrich.comnih.govabmole.com Its mechanism of action involves reacting with oxyhemoglobin to generate free radicals, which leads to oxidative damage to red blood cells. sigmaaldrich.comabmole.comnih.gov This process can induce hemolytic anemia, making APH a useful tool for studying hematopoietic system responses. sigmaaldrich.com In conjunction with other agents like cyclophosphamide (CTX), APH is used to create animal models of aplastic anemia, a condition characterized by bone marrow failure. nih.govdovepress.comnih.gov
In these disease models, researchers have identified a range of biomarkers that are significantly altered upon exposure to APH, often in combination with CTX. These biomarkers provide insights into the pathological processes and can be used to evaluate the efficacy of potential therapeutic interventions.
A key set of biomarkers relates to peripheral blood counts. In rat models of blood deficiency induced by APH and CTX, there are significant decreases in white blood cell (WBC), red blood cell (RBC), and platelet (PLT) counts, as well as hemoglobin (HGB) levels. nih.govresearchgate.net These changes are characteristic of the blood deficiency syndrome being modeled. nih.govresearchgate.net
Metabolomic studies have revealed a host of small-molecule biomarkers that are dysregulated in these models. In a study on aplastic anemia induced by CTX and APH, a total of 125 biomarkers were identified in the serum. dovepress.comnih.gov These biomarkers are primarily involved in amino acid and lipid metabolism. nih.govtandfonline.com Similarly, in a blood-deficient rat model, 60 biomarkers were identified in urine and serum, pointing towards energy metabolism dysfunction, issues with the peripheral circulation system, and oxidative damage. researchgate.net
Specific metabolites that have been identified as biomarkers include changes in the levels of various amino acids and lipids. For example, in a study investigating the effects of a traditional Chinese medicine on aplastic anemia, 12 specific metabolites were identified as being altered in the disease model and were subsequently reversed by the treatment. dovepress.com
Furthermore, inflammatory and hematopoietic factors are also recognized as important biomarkers. In a study on blood deficiency-induced liver damage, serum levels of aspartate aminotransferase (AST) were elevated, while levels of interleukins (IL-1, IL-2, IL-3) were decreased, and tumor necrosis factor-alpha (TNF-α) was increased in the model group. tmrjournals.com
The following table summarizes some of the key biomarkers identified in disease models associated with 1-Acetyl-2-phenylhydrazine exposure:
| Biomarker Category | Specific Biomarkers | Disease Model | Reference |
| Hematological Parameters | Decreased WBC, RBC, PLT, HGB | Blood Deficiency/Aplastic Anemia | nih.gov, researchgate.net |
| Metabolites | Altered Amino Acids, Lipids | Aplastic Anemia | nih.gov, tandfonline.com |
| 60 Biomarkers (Urine & Serum) | Blood Deficiency | researchgate.net | |
| 125 Biomarkers (Serum) | Aplastic Anemia | dovepress.com, nih.gov | |
| Inflammatory & Hematopoietic Factors | Increased AST, Decreased IL-1, IL-2, IL-3, Increased TNF-α | Blood Deficiency with Liver Damage | tmrjournals.com |
| Altered Sphingosine, Sphinganine, S1P | Blood Deficiency Syndrome | frontiersin.org |
These biomarkers are crucial for understanding the pathophysiology of diseases modeled by APH and for the preclinical evaluation of new therapeutic strategies.
Analysis of Influenced Metabolic Pathways (e.g., Amino Acid and Lipid Metabolism)
The use of 1-Acetyl-2-phenylhydrazine (APH) in creating animal models of blood disorders has enabled detailed investigations into the metabolic pathways that are affected. nih.govdovepress.comnih.gov Metabolomic analyses of serum, urine, and tissues from these models have consistently shown significant perturbations in several key metabolic pathways, particularly those involving amino acids and lipids. nih.govtandfonline.comtmrjournals.com
In a study on aplastic anemia induced by a combination of cyclophosphamide (CTX) and APH, metabolomics identified 125 biomarkers that were primarily associated with amino acid and lipid metabolism. nih.govtandfonline.com This highlights the central role of these pathways in the pathology of the disease model.
Further research on a rat model of blood deficiency also pointed to widespread metabolic dysfunction. researchgate.net The 60 identified biomarkers in this study were linked to energy metabolism dysfunction, which encompasses the breakdown and utilization of amino acids and lipids for energy production. researchgate.net
Specific metabolic pathways that have been identified as being significantly influenced in these APH-induced disease models include:
Amino Acid Metabolism :
Arginine and Proline Metabolism : This pathway was found to be one of the crucial pathways affected in an aplastic anemia model. dovepress.comnih.gov Arginine is a precursor for nitric oxide, which plays a role in various physiological processes, and proline is essential for collagen synthesis.
Phenylalanine Metabolism : Research has indicated the involvement of phenylalanine catabolism in certain conditions. dntb.gov.ua
Lipid Metabolism :
Sphingolipid Metabolism and Signaling : This was identified as a key pathway in both aplastic anemia and blood deficiency syndrome models. dovepress.comnih.govfrontiersin.org Sphingolipids are integral components of cell membranes and are involved in signal transduction. Dysregulation of sphingolipid metabolism can impact cell survival, proliferation, and inflammation.
Glycerophospholipid Metabolism : This pathway was also highlighted as being significantly affected in a blood deficiency syndrome model. frontiersin.org Glycerophospholipids are the main component of cell membranes and are involved in various cellular processes.
Arachidonic Acid Metabolism : This pathway is crucial for the production of inflammatory mediators. dntb.gov.ua
The following table details some of the metabolic pathways influenced by exposure to 1-Acetyl-2-phenylhydrazine in disease models:
| Metabolic Pathway | Associated Disease Model | Key Findings | Reference |
| Amino Acid Metabolism | |||
| Arginine and Proline Metabolism | Aplastic Anemia | Identified as a crucial affected pathway. | dovepress.com, nih.gov |
| Lipid Metabolism | |||
| Sphingolipid Metabolism | Aplastic Anemia, Blood Deficiency Syndrome | A key pathway affected in multiple models. | dovepress.com, nih.gov, frontiersin.org |
| Sphingolipid Signaling Pathway | Aplastic Anemia | Identified as a crucial affected pathway. | dovepress.com, nih.gov |
| Glycerophospholipid Metabolism | Blood Deficiency Syndrome | Identified as a potential therapeutic target pathway. | frontiersin.org |
The disruption of these metabolic pathways underscores the systemic effects of the pathologies modeled by APH and provides a basis for exploring targeted therapeutic interventions.
Integrated Network Analysis for Synergistic Effects in Pharmacological Interventions
Integrated network analysis, which combines network pharmacology and metabolomics, has emerged as a powerful tool to understand the complex mechanisms of action of pharmacological interventions in disease models induced by 1-Acetyl-2-phenylhydrazine (APH). dovepress.comnih.gov This approach allows researchers to explore the synergistic effects of multi-component drugs and to elucidate the relationships between active ingredients, their biological targets, and the metabolic pathways they influence. dovepress.comnih.gov
In a study investigating the therapeutic effects of Siwu Paste (SWP), a traditional Chinese medicine, on a model of aplastic anemia induced by cyclophosphamide (CTX) and APH, integrated network analysis was employed. dovepress.comnih.gov The study first identified the bioactive ingredients of SWP and their potential targets using network pharmacology. dovepress.comnih.gov This was followed by a metabolomics analysis of the serum from the animal models to identify the metabolic pathways affected by the disease and the intervention. dovepress.comnih.gov
The results of this integrated analysis revealed that SWP exerted its therapeutic effects through a multi-target, multi-pathway mechanism. dovepress.comnih.gov The analysis constructed an interaction network that linked the active components of SWP to their protein targets and the downstream metabolic pathways. dovepress.com This network highlighted how the different components of the formula could act synergistically to ameliorate the condition. dovepress.com
A total of 43 crucial pathways were identified through which SWP was proposed to exert its synergistic effects. dovepress.comnih.gov These included:
Sphingolipid signaling pathway
Sphingolipid metabolism
Arginine and proline metabolism
VEGF signaling pathway
Estrogen signaling pathway
The integrated analysis demonstrated that SWP could reverse the metabolic disturbances observed in the aplastic anemia model, suggesting that its therapeutic mechanism involves the modulation of these key pathways. dovepress.comnih.gov This approach provides a holistic view of the drug's action, moving beyond a single-target paradigm to a more comprehensive understanding of its effects on the biological system.
The following table provides an overview of the application of integrated network analysis in a pharmacological intervention for an APH-induced disease model:
| Study Focus | Disease Model | Intervention | Key Findings from Integrated Analysis | Reference |
| To reveal the multicomponent synergy mechanisms of Siwu Paste (SWP) | Aplastic Anemia induced by CTX + APH | Siwu Paste (SWP) | - Identified 27 bioactive ingredients in SWP. - Constructed interaction networks of 10 key ingredients and their targets. - Identified 125 biomarkers and 43 crucial metabolic pathways. - Revealed synergistic effects on pathways like Sphingolipid and Arginine/Proline metabolism. | dovepress.com, nih.gov |
This integrated approach is invaluable for modern drug discovery and development, particularly for understanding the mechanisms of action of complex herbal formulas and for identifying new therapeutic targets.
Applications of 1 Acetyl 2 Phenylhydrazine in Industrial and Research Sectors
Role in Pharmaceutical Industry Development
1-Acetyl-2-phenylhydrazine is a key intermediate in the synthesis of a range of pharmaceutical compounds. chemimpex.comnbinno.com Its role is critical in the development of new and improved active pharmaceutical ingredients (APIs), where the purity of starting materials is essential for the success of complex chemical reactions. nbinno.com The compound's versatility makes it a valuable component for researchers and pharmaceutical manufacturers. chemimpex.com
Table 1: Pharmaceutical Development Applications
| Application Area | Specific Role of 1-Acetyl-2-phenylhydrazine |
|---|---|
| Drug Synthesis | Intermediate for anti-inflammatory and analgesic drugs. chemimpex.com |
| Oncology Research | Building block for developing anti-cancer agents. chemimpex.com |
| Formulation | Acts as a stabilizer in certain drug formulations. nbinno.comruifuchemical.com |
Utilization in Agrochemical Formulations
In the agricultural sector, 1-Acetyl-2-phenylhydrazine is incorporated into agrochemical formulations to aid in crop protection and enhance yield. chemimpex.com It is used as an ingredient in pesticides designed to manage and control crop diseases and pests. bloomtechz.com Its application in this field showcases its relevance across multiple industries beyond pharmaceuticals. chemimpex.com
The compound is a component in the formulation of various agrochemicals, including pesticides and herbicides. chemimpex.com Its broad-spectrum bactericidal effect makes it a subject of interest in research aimed at developing effective solutions for protecting crops from a variety of pathogens and pests. bloomtechz.com Research and development efforts utilize this compound to create formulations that enhance crop protection. chemimpex.com
1-Acetyl-2-phenylhydrazine is used in pesticide formulations for the prevention and control of several crop diseases. bloomtechz.com Its fungicidal properties are effective against various plant pathogens. bloomtechz.com By spraying formulations containing this compound, it is possible to quickly address pathogenic bacteria and control the spread of diseases. bloomtechz.com It has been noted for its efficacy against ailments such as leaf spot disease, rust, and powdery mildew. bloomtechz.com In addition to its bactericidal effects, it can also exhibit toxicity toward certain pests, further protecting crops from damage. bloomtechz.com
Table 2: Agrochemical Applications
| Application Area | Function of 1-Acetyl-2-phenylhydrazine | Target Diseases/Pests |
|---|---|---|
| Pesticide Formulation | Active ingredient with broad-spectrum bactericidal effects. bloomtechz.com | Pathogenic bacteria and certain pests. bloomtechz.com |
| Disease Control | Prevention and control of fungal diseases. bloomtechz.com | Leaf spot disease, rust, powdery mildew. bloomtechz.com |
Analytical Chemistry Applications of 1-Acetyl-2-phenylhydrazine
Beyond its synthetic utility, 1-Acetyl-2-phenylhydrazine also finds application in the field of analytical chemistry. chemimpex.com It is employed in specific methods developed for the detection and measurement of certain molecules. chemimpex.com
The compound is used in analytical methods designed for the detection and quantification of specific biomolecules. chemimpex.com Its chemical properties allow it to be used as a reagent in these processes, aiding researchers in obtaining accurate measurements and identifying the presence of targeted substances in biochemical studies. chemimpex.com
In a research context, 1-Acetyl-2-phenylhydrazine serves as a specialized reagent in biochemical and physiological studies. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie A notable application is its use to induce hemolytic anemia in animal models for the study of the hematopoietic system. ruifuchemical.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie It achieves this by reacting with oxyhemoglobin to generate free radicals. ruifuchemical.comsigmaaldrich.comsigmaaldrich.comscientificlabs.ie It has also been used as a vascular tumor initiator in experimental animal models. sigmaaldrich.comscientificlabs.ie
Table 3: Analytical and Biochemical Applications
| Field | Specific Use | Mechanism/Purpose |
|---|---|---|
| Analytical Chemistry | Reagent in detection and quantification methods. chemimpex.com | Aids in identifying and measuring specific biomolecules. chemimpex.com |
| Biochemical Research | Induces hemolytic anemia in animal models. ruifuchemical.comsigmaaldrich.comsigmaaldrich.com | Reacts with oxyhemoglobin to form free radicals for studying the hematopoietic system. ruifuchemical.comsigmaaldrich.comsigmaaldrich.com |
| Experimental Oncology | Vascular tumor initiator. sigmaaldrich.comscientificlabs.ie | Used in experimental models to study carcinogenesis. nih.gov |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 1-Acetyl-2-phenylhydrazine |
Advanced Materials and Engineering Applications
The chemical compound 1-Acetyl-2-phenylhydrazine (APH) serves as a critical component in various industrial and research settings, particularly in the realm of advanced materials and engineering. Its primary applications in this sector are centered on its role as a catalyst in curing systems for polymers and as a tool in scientific research that underpins the development of new materials.
Anaerobic Curing Agents in Adhesives, Sealants, and Coatings
1-Acetyl-2-phenylhydrazine is a well-established and conventional cure accelerator used in the formulation of anaerobic adhesives, sealants, gaskets, and retaining compounds. cymerchemicals.comgoogle.com Anaerobic adhesives are single-component, thermosetting resins that cure, or polymerize, in the absence of oxygen and in the presence of metal ions. APH plays a crucial role in initiating and accelerating this curing process.
Since the inception of anaerobic adhesive technology, 1-Acetyl-2-phenylhydrazine, often in conjunction with other substances like saccharin, has been a standard component in cure systems. google.com These formulations are valued for their ability to lock threads, seal joints, and retain cylindrical parts, finding widespread use in automotive, aerospace, and general industrial engineering. The function of APH is to act as part of an initiator system, helping to generate the free radicals necessary to start the polymerization of the acrylate (B77674) or methacrylate (B99206) monomers that form the backbone of the adhesive. google.com
Research into anaerobic adhesive formulations has explored the relationship between the structure of accelerator compounds and their curing activity. A general trend observed suggests that as the molecular mass of the catalyst increases, its activity tends to decrease, potentially due to bulky molecules being less able to interact effectively at the active site on the metal substrate or with other components in the formulation. dcu.ie The concentration of the accelerator also significantly impacts cure time, with activity generally increasing with concentration up to an optimal point, after which it may begin to inhibit cure speed. dcu.ie
The following table summarizes the role and context of 1-Acetyl-2-phenylhydrazine in anaerobic systems.
| Feature | Description | References |
| Product Type | Anaerobic Adhesives, Sealants, Gaskets, Retaining Compounds | cymerchemicals.com |
| Function | Cure Accelerator / Curing Agent | google.comdcu.ie |
| Mechanism | Part of a cure-inducing composition that initiates free-radical polymerization of monomers in the absence of air. | google.com |
| Conventional Use | Considered a standard, long-standing component in many anaerobic adhesive formulations, often used with saccharin. | google.comgoogle.com |
| Research Focus | Serves as a benchmark against which new, custom-designed cure catalysts are evaluated. dcu.ie There is ongoing research to develop alternative accelerators to replace conventional systems containing APH and maleic acid. | google.comgoogle.com |
Research and Development in Materials Science and Biotechnology
Beyond its direct application in commercial adhesives, 1-Acetyl-2-phenylhydrazine is a significant compound in research and development that drives innovation in materials science and biotechnology.
In materials science , the primary research application of APH is linked to its established role in anaerobic adhesives. cymerchemicals.com It is frequently used as a benchmark or standard against which new generations of curing agents are tested and evaluated. google.comdcu.ie The development of novel cure accelerators often aims to provide comparable or superior cure speeds and physical properties to those achieved with traditional APH-based systems. google.com This research is vital for creating advanced adhesives with improved performance characteristics, such as faster fixture times, higher temperature resistance, or compatibility with a wider range of substrate materials.
In the field of biotechnology and biomedical research, 1-Acetyl-2-phenylhydrazine is utilized as a chemical tool to study complex biological systems. It is known to react with oxyhemoglobin to generate free radicals, a property that is exploited to induce hemolytic anemia in animal models. sigmaaldrich.comscientificlabs.ie This induced condition allows researchers to study the hematopoietic system (the system responsible for creating new blood cells) and investigate processes like erythropoiesis and membrane alterations in red blood cells. sigmaaldrich.com Furthermore, it has been used in experimental models as a vascular tumor initiator, aiding in cancer research. sigmaaldrich.comscientificlabs.iesigmaaldrich.com
While not a direct component of a final biotechnological material, its role as a building block in organic synthesis is noteworthy. chemimpex.com The unique structure of this hydrazine (B178648) derivative is valuable for creating more complex bioactive molecules and hydrazone derivatives, which are investigated in medicinal chemistry for potential therapeutic applications, including the development of anti-cancer agents. chemimpex.comscirp.org
The table below outlines the key research applications of 1-Acetyl-2-phenylhydrazine in these scientific fields.
| Scientific Field | Research Application | Purpose and Significance | References |
| Materials Science | Benchmark Cure Accelerator | Used as a standard for evaluating the performance of new anaerobic cure systems and developing advanced adhesives. | cymerchemicals.comgoogle.comdcu.ie |
| Biotechnology / Biomedical Research | Induction of Hemolytic Anemia | Enables the study of the hematopoietic system and blood cell pathologies in controlled laboratory settings. | sigmaaldrich.comscientificlabs.ie |
| Cancer Research | Experimental Tumor Initiator | Used in animal models to study the mechanisms of carcinogenesis, particularly in vascular tissues. | sigmaaldrich.comscientificlabs.iesigmaaldrich.com |
| Organic & Medicinal Chemistry | Synthetic Building Block | Serves as a precursor in the synthesis of hydrazone derivatives and other bioactive molecules for potential pharmaceutical and therapeutic use. | chemimpex.comtcichemicals.com |
Research Methodologies and Experimental Models Employing 1 Acetyl 2 Phenylhydrazine
In Vitro Experimental Systems for Biological Studies
In vitro experimental systems are fundamental for dissecting the direct cellular and molecular effects of 1-acetyl-2-phenylhydrazine. A primary focus of these studies has been its interaction with red blood cells and hemoglobin to understand the mechanisms of hemolysis.
Research has utilized systems containing oxyhemoglobin and human red blood cells to study the production of free radicals upon exposure to 1-acetyl-2-phenylhydrazine. nih.gov The reaction of the compound with oxyhemoglobin is a key area of investigation, as it is believed to initiate the processes leading to red blood cell damage. nih.govsigmaaldrich.com These cell-free and cellular systems allow for the direct observation of oxidative processes and the identification of reactive intermediates that would be difficult to detect in more complex biological environments. nih.gov Specifically, experiments with 1-acetyl-2-phenylhydrazine-treated red blood cells have successfully demonstrated the generation of phenyl and hydroxyl radicals. nih.gov
In Vivo Animal Models in Biological and Toxicological Research
In vivo animal models have been indispensable for characterizing the systemic effects of 1-acetyl-2-phenylhydrazine, including its carcinogenic potential and its impact on the hematopoietic system. nih.govnih.gov These models allow researchers to observe the development of pathologies over time in a whole-organism context, providing insights into chronic toxicity and disease processes.
Mouse models have been instrumental in establishing the carcinogenic properties of 1-acetyl-2-phenylhydrazine. nih.gov Lifelong administration of the compound to Swiss mice has been shown to induce neoplasms, particularly in vascular tissues. nih.govresearchgate.net In these studies, the chemical is typically administered in drinking water over the lifespan of the animals to observe tumor development. researchgate.net The primary target organs identified in these carcinogenesis bioassays include the vascular system and the lungs, confirming its role as a tumor initiator in experimental animal models. toxplanet.comscientificlabs.ie
Table 1: Carcinogenesis Findings in Mouse Models| Species/Strain | Target Organ(s) | Tumor Type | Reference |
|---|---|---|---|
| Swiss Mice | Vascular System | Neoplasms, Experimental | nih.gov |
| Mice (unspecified) | Lungs | Adenocarcinoma, Adenoma | toxplanet.com |
| Mice (unspecified) | Blood Vessels | Angioma, Angiosarcoma | toxplanet.com |
1-Acetyl-2-phenylhydrazine and its parent compound, phenylhydrazine (B124118), are widely used to induce experimental hemolytic anemia in various animal models, including rabbits and rats. nih.govhtct.com.brpeerj.com This induced anemia provides a valuable model for studying the pathophysiology of hemolysis and the subsequent response of the hematopoietic system. sigmaaldrich.com Following administration of the compound, researchers monitor a range of hematological parameters to quantify the extent of anemia and the compensatory response. nih.gov Key indicators include a decrease in packed cell volume, hemoglobin concentration, and red blood cell survival, alongside an increase in reticulocyte counts, which signifies the bone marrow's attempt to replenish the lost erythrocytes. nih.gov
Table 2: Hematological Effects in Animal Models of Hemolytic Anemia| Animal Model | Observed Effect | Measured Parameter | Reference |
|---|---|---|---|
| Rabbit | Acute Hemolysis | Packed Cell Volume, Hemoglobin Concentration | nih.gov |
| Rabbit | Reduced Erythrocyte Survival | 51Cr-Red Cell Survival | nih.gov |
| Rabbit | Compensatory Response | Reticulocyte Counts | nih.gov |
| Rat | Oxidative Damage | Reactive Oxygen Species (ROS) | peerj.com |
Advanced Spectroscopic and Analytical Techniques in 1-Acetyl-2-phenylhydrazine Research
The study of 1-acetyl-2-phenylhydrazine's mechanism of action relies heavily on sophisticated analytical techniques capable of detecting highly reactive, short-lived molecules and identifying metabolites within complex biological matrices.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for detecting and characterizing species with unpaired electrons, such as free radicals. nih.govslideshare.net This method is exceptionally sensitive for studying radical-mediated processes. In the context of 1-acetyl-2-phenylhydrazine research, ESR has been pivotal. nih.gov By using a technique called spin trapping, where a "spin trap" molecule reacts with a transient radical to form a more stable radical product, researchers have been able to detect the free radical intermediates generated from the reaction of 1-acetyl-2-phenylhydrazine with oxyhemoglobin and red blood cells. nih.gov This methodology has provided direct evidence for the generation of specific radicals, such as the phenyl radical and the hydroxyl radical, implicating them in the compound's hemolytic activity. nih.gov
Table 3: Free Radicals Detected by ESR Spin Trapping| Experimental System | Spin Trap Used | Radical Species Detected | Reference |
|---|---|---|---|
| 1-Acetyl-2-phenylhydrazine + Oxyhemoglobin | DMPO | Hydroxyl Radical Adduct (DMPO-OH) | nih.gov |
| 1-Acetyl-2-phenylhydrazine + Oxyhemoglobin | DMPO | Phenyl Radical Adduct (DMPO-Ph) | nih.gov |
| 1-Acetyl-2-phenylhydrazine-treated Red Blood Cells | DMPO | Phenyl Radical Adduct (DMPO-Ph) | nih.gov |
| 1-Acetyl-2-phenylhydrazine-treated Red Blood Cells | DMPO | Hydroxyl Radical Adduct (DMPO-OH) | nih.gov |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. springernature.com It is widely used in metabolomics to identify and quantify metabolites in biological samples. springernature.comresearchgate.net While specific metabolomics studies on 1-acetyl-2-phenylhydrazine were not detailed in the reviewed literature, LC-MS/MS (tandem mass spectrometry) methods have been developed for the quantitative analysis of its metabolite, acetylhydrazine, in human plasma. researchgate.net
In one such method, acetylhydrazine in plasma was derivatized with p-tolualdehyde to enhance its detection. researchgate.net The resulting product was then separated using a C18 chromatography column and detected by a mass spectrometer. researchgate.net This approach allows for highly sensitive and specific quantification, with a limit of quantification for acetylhydrazine reported at 0.05 ng/mL. researchgate.net Such methods are crucial for pharmacokinetic studies and for understanding the metabolic fate of the parent compound in biological systems. researchgate.net
Table 4: LC-MS/MS Method for a Key Metabolite| Analyte | Matrix | Derivatization Agent | Mass Transition (m/z) | Limit of Quantification | Reference |
|---|---|---|---|---|---|
| Acetylhydrazine | Human Plasma | p-Tolualdehyde | 176.9 > 117.8 | 0.05 ng/mL | researchgate.net |
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry methodologies are increasingly employed to provide deeper insights into the behavior of chemical compounds, complementing experimental research. These approaches allow for the investigation of molecular structures, reaction mechanisms, and biological interactions at an atomic and electronic level. For a compound like 1-acetyl-2-phenylhydrazine, such computational tools can be invaluable in elucidating its chemical reactivity and potential biological activities.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a chemical reaction.
While specific DFT studies on the reaction mechanisms of 1-acetyl-2-phenylhydrazine are not extensively documented in publicly available literature, the application of DFT to similar hydrazine (B178648) derivatives and related reactions, such as the Fischer indole (B1671886) synthesis, provides a framework for how this methodology could be applied. researchgate.netalfa-chemistry.comwikipedia.org For instance, DFT calculations can be used to explore the intricate steps of reactions involving 1-acetyl-2-phenylhydrazine, such as its synthesis via the acetylation of phenylhydrazine or its participation in cyclization reactions. alfa-chemistry.com
Key aspects that can be investigated using DFT include:
Geometric Optimization: Determining the most stable three-dimensional structures of reactants, intermediates, transition states, and products.
Energy Calculations: Calculating the electronic energies of these structures to determine the thermodynamics of the reaction, such as reaction enthalpies and Gibbs free energies.
Transition State Searching: Locating the transition state structures that connect reactants and products, and calculating their activation energies to understand the kinetics of the reaction. rsc.orgresearchgate.net
Vibrational Frequency Analysis: Confirming the nature of stationary points on the potential energy surface (i.e., minima for stable species and first-order saddle points for transition states) and calculating zero-point vibrational energies.
Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the reactivity and electronic properties of the molecule. imist.manih.gov
A hypothetical DFT study on a reaction involving 1-acetyl-2-phenylhydrazine could yield data such as that presented in the interactive table below.
| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
|---|---|---|---|
| 1-Acetyl-2-phenylhydrazine (Reactant) | -514.123456 | 0.00 | N-N: 1.38, C=O: 1.23 |
| Transition State 1 | -514.087654 | 22.47 | N-N: 1.52, C-N (forming): 1.98 |
| Intermediate | -514.109876 | 8.52 | N-N: 1.60, C-N: 1.45 |
| Transition State 2 | -514.091234 | 20.22 | C-C (forming): 2.10 |
| Product | -514.145678 | -13.95 | C-C: 1.54, C=N: 1.30 |
This table presents hypothetical data for illustrative purposes.
Such computational data would provide a detailed mechanistic pathway, highlighting the energetic barriers and the structural changes that occur throughout the reaction. This information is crucial for optimizing reaction conditions and designing new synthetic routes.
Network Pharmacology for Multicomponent Synergy Analysis in Complex Biological Systems
Network pharmacology is an emerging field that combines systems biology and pharmacology to study the effects of drugs and chemical compounds on biological networks. frontiersin.orgnih.gov This approach moves beyond the "one-target, one-drug" paradigm to a more holistic "network-target, multiple-component" model, which is particularly relevant for understanding the synergistic effects of multiple compounds in complex biological systems, such as in traditional Chinese medicine. frontiersin.orgyoutube.commdpi.com
In the context of 1-acetyl-2-phenylhydrazine, network pharmacology could be employed to investigate its potential interactions within a biological system, especially if it is part of a multi-component formulation or if its metabolites have biological activity. This methodology can help to predict potential protein targets, understand the mechanism of action, and identify synergistic or antagonistic interactions with other compounds. nih.govmdpi.comnih.gov
The typical workflow of a network pharmacology study involves:
Component and Target Identification: Identifying the chemical components of interest (e.g., 1-acetyl-2-phenylhydrazine and other co-administered compounds) and predicting their potential biological targets using various databases.
Network Construction: Building a "compound-target-disease" interaction network to visualize the relationships between the chemical components, their targets, and relevant diseases.
Network Analysis: Analyzing the topological properties of the network to identify key nodes (hubs) and pathways that are significantly affected by the compounds.
Functional Enrichment Analysis: Performing pathway and gene ontology (GO) enrichment analysis to understand the biological functions and signaling pathways modulated by the targets.
For a hypothetical system containing 1-acetyl-2-phenylhydrazine and other active compounds, network pharmacology could reveal how they synergistically modulate multiple targets to achieve a therapeutic effect.
| Compound | Predicted Protein Target | Associated Pathway | Potential Synergistic Effect |
|---|---|---|---|
| 1-Acetyl-2-phenylhydrazine | Cyclooxygenase-2 (COX-2) | Inflammation | Enhanced anti-inflammatory response |
| Compound A | Tumor Necrosis Factor-alpha (TNF-α) | Inflammation | |
| 1-Acetyl-2-phenylhydrazine Metabolite | Vascular Endothelial Growth Factor (VEGF) | Angiogenesis | Inhibition of tumor growth |
| Compound B | Epidermal Growth Factor Receptor (EGFR) | Cell Proliferation |
This table presents hypothetical data for illustrative purposes.
By analyzing such networks, researchers can gain a deeper understanding of the complex interactions between multiple components and the biological system, paving the way for the rational design of combination therapies and a better understanding of the mechanisms underlying the efficacy of multi-component remedies. researchgate.net
Ethical Considerations and Responsible Research Practices for 1 Acetyl 2 Phenylhydrazine
Considerations in Handling and Experimental Design
Responsible research with 1-Acetyl-2-phenylhydrazine begins with meticulous planning and handling. Given its chemical properties and potential hazards, ethical experimental design prioritizes safety and the minimization of risk.
Handling and Personal Protective Equipment (PPE): Proper handling is paramount to prevent exposure and ensure a safe laboratory environment. Researchers should work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low. coleparmer.com Direct contact must be avoided through the use of appropriate PPE. This includes chemical safety goggles or eyeglasses compliant with standards like OSHA's 29 CFR 1910.133 or European Standard EN166, protective gloves, and suitable lab clothing. coleparmer.com For tasks where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. coleparmer.comnoaa.gov
Storage and Waste Disposal: The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. coleparmer.combloomtechz.com Containers must be kept tightly closed when not in use. bloomtechz.comcymerchemicals.com In the event of a spill, the material should be swept up or absorbed, placed into a clean, dry, closed container, and disposed of as hazardous waste. coleparmer.com Spill cleanup procedures may involve dampening the solid material with 60-70% ethanol (B145695) to minimize dust before transferring it to a suitable container. noaa.gov Disposal of contents and containers must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations. tcichemicals.comechemi.com
Experimental Design: Ethical experimental design involves more than just procedural safety. For a compound used in pharmaceutical synthesis, ensuring high purity (e.g., ≥99.5%) is critical to prevent side reactions and ensure the validity and reproducibility of results. nbinno.comnbinno.com Studies involving 1-Acetyl-2-phenylhydrazine, particularly those investigating its biological activities or synthesis pathways, must be designed to be robust and conclusive to justify the use of the chemical and resources. scirp.orgresearchgate.net This includes proper controls, clear methodologies, and accurate characterization of all synthesized compounds. scirp.org
| Aspect | Recommendation | Source(s) |
|---|---|---|
| Engineering Controls | Use only in a well-ventilated area, preferably a chemical fume hood. | coleparmer.comechemi.com |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles (e.g., OSHA 29 CFR 1910.133, EN166). | coleparmer.com |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | coleparmer.com |
| Respiratory Protection | Use a NIOSH/MSHA or EN 149 approved respirator if exposure limits are exceeded or dust is generated. | coleparmer.comnoaa.gov |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container, away from oxidizing agents. | coleparmer.combloomtechz.comcymerchemicals.com |
| Spill Cleanup | Clean up spills immediately, sweep up or absorb material, and place in a suitable closed container for disposal. Provide ventilation. | coleparmer.com |
Regulatory Frameworks and Research Compliance
Research and commercial use of 1-Acetyl-2-phenylhydrazine are governed by various national and international regulations. Adherence to these frameworks is a legal and ethical obligation for all researchers and manufacturers.
Chemical Inventories and Regulations: In the United States, 1-Acetyl-2-phenylhydrazine is listed on the Toxic Substances Control Act (TSCA) inventory, meaning it is subject to regulation by the Environmental Protection Agency (EPA). coleparmer.com However, it is not listed under several other specific federal regulations, such as the CERCLA Hazardous Substances list or the SARA Section 302 Extremely Hazardous Substances list. coleparmer.com In Europe, manufacturers and importers must comply with REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, which aim to protect human health and the environment from chemical risks. cymerchemicals.com
Quality and Manufacturing Standards: For research and manufacturing in the pharmaceutical sector, compliance with pharmacopoeia standards such as the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP) is often required. nbinno.comnbinno.com Furthermore, adherence to Good Manufacturing Practices (GMP) ensures that products are consistently produced and controlled according to quality standards. nbinno.com These standards are critical for ensuring the reliability of research outcomes and the safety of any resulting products. nbinno.com Organizations may also adhere to international quality management standards like ISO 9001:2015 to demonstrate their commitment to quality and operational excellence. cymerchemicals.com
| Framework/Standard | Jurisdiction/Scope | Relevance to 1-Acetyl-2-phenylhydrazine | Source(s) |
|---|---|---|---|
| TSCA (Toxic Substances Control Act) | United States | The compound is listed on the TSCA inventory, subjecting it to EPA regulations. | coleparmer.com |
| REACH | European Union | Manufacturers and importers must register the substance and comply with regulations to ensure health and environmental protection. | cymerchemicals.com |
| OSHA Hazard Communication Standard | United States | Requires hazard classification and communication through Safety Data Sheets (SDS) and labels. | coleparmer.com |
| Pharmacopoeia Standards (USP, BP, EP) | International | Defines quality and purity standards for use as a chemical intermediate in pharmaceutical manufacturing. | nbinno.comnbinno.com |
| GMP (Good Manufacturing Practices) | International | Quality system for ensuring pharmaceutical intermediates are consistently produced and controlled. | nbinno.com |
| ISO 9001:2015 | International | A globally recognized standard for quality management systems applicable to manufacturers. | cymerchemicals.com |
Future Directions and Emerging Research Avenues for 1 Acetyl 2 Phenylhydrazine
Exploration of Novel and Efficient Synthetic Pathways
While traditional methods for synthesizing 1-acetyl-2-phenylhydrazine, such as the acetylation of phenylhydrazine (B124118) with acetic anhydride (B1165640) or acetamide, are well-established, current research is focused on developing more efficient, cost-effective, and environmentally friendly alternatives. chemicalbook.com The exploration of novel synthetic strategies is crucial for improving yield, reducing reaction times, and minimizing waste.
Key research trends include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times compared to conventional heating methods, often leading to higher yields and cleaner products. researchgate.net
One-Pot Reactions: Designing synthetic sequences where multiple reaction steps are carried out in a single reactor without isolating intermediates can significantly improve efficiency and reduce solvent use and waste.
Catalytic Approaches: The development of novel catalysts, including biocatalysts or recyclable heterogeneous catalysts, can offer milder reaction conditions and greater selectivity, aligning with the principles of green chemistry. mdpi.com
Comparison of Synthetic Approaches for Hydrazide Derivatives
| Approach | Key Advantages | Potential Application to 1-Acetyl-2-phenylhydrazine Synthesis | Reference |
|---|---|---|---|
| Conventional Heating | Well-established and understood methodology. | Standard acetylation of phenylhydrazine. | chemicalbook.com |
| Microwave Irradiation | Reduced reaction times, increased yields, higher purity. | Rapid, solvent-free acetylation of phenylhydrazine. | researchgate.netnih.gov |
| Solvent-Free Grinding | Eliminates solvent waste, simple, high efficiency. | Mechanochemical reaction between phenylhydrazine and an acetylating agent. | mdpi.com |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. | Enzymatic acetylation of phenylhydrazine. | nih.gov |
Advanced Mechanistic Elucidation of Complex Biological Interactions
1-Acetyl-2-phenylhydrazine is known to induce hemolytic anemia and act as a vascular tumor initiator in animal models. sigmaaldrich.comsigmaaldrich.com A primary mechanism for its biological activity involves its reaction with oxyhemoglobin, which generates free radicals. sigmaaldrich.comwikipedia.org These highly reactive species are believed to be responsible for the subsequent cellular damage.
Future research in this area aims to:
Identify Reactive Metabolites: Delve into the metabolic pathways of 1-acetyl-2-phenylhydrazine to identify the specific reactive intermediates responsible for its toxic and carcinogenic effects. The biotransformation of hydrazine (B178648) derivatives is known to produce reactive species that can bind to cellular macromolecules like DNA, leading to cellular dysfunction. nih.gov
Map Molecular Targets: Utilize advanced proteomic and genomic techniques to precisely identify the cellular proteins and nucleic acids that are modified by these reactive species.
Understand Carcinogenesis: Further investigate the multi-step process of tumor initiation, promotion, and progression initiated by this compound in experimental models. sigmaaldrich.comnih.gov Studies have confirmed its ability to chemically induce neoplasms, particularly in vascular tissue. nih.govnih.gov
Development of Next-Generation Bioactive Derivatives with Enhanced Specificity
The molecular scaffold of 1-acetyl-2-phenylhydrazine serves as a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications. chemimpex.com Hydrazine derivatives, in general, exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. iscientific.orgresearchgate.net The strategic modification of the parent molecule can lead to the development of next-generation drugs with improved potency and target specificity.
Current developmental strategies focus on:
Structure-Activity Relationship (SAR) Studies: Systematically altering the structure of 1-acetyl-2-phenylhydrazine—for instance, by substituting different groups on the phenyl ring or modifying the acetyl group—and evaluating how these changes affect biological activity. This approach is fundamental to rational drug design. nih.govnih.gov
Synthesis of Hydrazone Derivatives: Reacting the hydrazine moiety with various aldehydes and ketones to create a library of hydrazone derivatives. scirp.orgaustinpublishinggroup.com These compounds are being investigated for a range of therapeutic uses, notably as anticancer agents. scirp.orgaustinpublishinggroup.com
Target-Oriented Design: Designing derivatives to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease pathways.
Bioactive Derivatives Based on Hydrazine Scaffolds
| Derivative Class | Structural Modification | Potential Therapeutic Activity | Reference |
|---|---|---|---|
| Hydrazones | Condensation of the hydrazine with various aldehydes/ketones. | Anticancer, Antimicrobial | scirp.orgaustinpublishinggroup.com |
| Substituted Phenylhydrazines | Addition of functional groups to the phenyl ring. | Antimalarial, Anti-inflammatory | iscientific.org |
| Heterocyclic Derivatives | Incorporation of the hydrazine moiety into cyclic structures. | Antiviral, Antioxidant | iscientific.orgresearchgate.net |
Sustainable and Green Chemistry Approaches in 1-Acetyl-2-phenylhydrazine Synthesis and Application
The principles of green chemistry are becoming increasingly important in both academic and industrial settings to minimize environmental impact. mdpi.com Applying these principles to the synthesis and use of 1-acetyl-2-phenylhydrazine is an active area of research. researchgate.net
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com
Energy Efficiency: Employing methods like microwave-assisted synthesis or mechanochemistry (grinding) that require less energy and time than traditional methods. nih.govmdpi.com
Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petrochemicals. nih.gov
Comprehensive Risk Assessment Frameworks in Academic and Industrial Research
Given the toxicological profile of 1-acetyl-2-phenylhydrazine, establishing comprehensive risk assessment frameworks is essential for ensuring safety in laboratory and industrial environments. sigmaaldrich.com The compound is classified as acutely toxic if swallowed (H301). sigmaaldrich.comguidechem.com
A robust risk assessment framework involves several key stages:
Hazard Identification: Recognizing the intrinsic hazards, including acute oral toxicity, potential for skin and eye irritation, and its classification as a combustible solid. sigmaaldrich.comnoaa.govcoleparmer.com Its reactivity as an amide and amine, which can lead to hazardous reactions, must also be considered. guidechem.comnoaa.gov
Exposure Assessment: Evaluating the potential for exposure through inhalation, ingestion, or skin contact during handling, storage, and disposal.
Risk Characterization: Combining hazard and exposure information to determine the level of risk to personnel.
Control Measures: Implementing a hierarchy of controls to mitigate identified risks. This includes engineering controls (e.g., use in a well-ventilated area or fume hood), administrative controls (e.g., standard operating procedures), and the mandatory use of appropriate Personal Protective Equipment (PPE), such as gloves, safety goggles, and respiratory protection. sigmaaldrich.comcoleparmer.com
Risk Assessment Summary for 1-Acetyl-2-phenylhydrazine
| Aspect | Description | Recommended Control Measures | Reference |
|---|---|---|---|
| Primary Hazard | Acute toxicity (oral). Potential skin/eye irritant. Combustible solid. | Avoid ingestion, inhalation, and contact with skin and eyes. | sigmaaldrich.comguidechem.comcoleparmer.com |
| Handling | Risk of dust inhalation and skin contact. | Use in a well-ventilated area. Wash thoroughly after handling. | coleparmer.com |
| Personal Protective Equipment (PPE) | To prevent direct contact and inhalation. | Wear protective gloves, safety goggles, and appropriate respiratory protection (e.g., N95 dust mask). | sigmaaldrich.comnoaa.gov |
| Storage | Improper storage can lead to degradation or reaction. | Store in a cool, dry, well-ventilated place in a tightly closed container. | coleparmer.comcymerchemicals.com |
| Accidental Spills | Potential for contamination and exposure. | Clean up spills immediately using appropriate absorbent material and PPE. Prevent entry into waterways. | noaa.gov |
Q & A
Basic Research Questions
Q. How is 1-Acetyl-2-phenylhydrazine synthesized and purified for research use?
- Methodological Answer : The compound is synthesized via diazotization of aniline in hydrochloric acid, followed by reduction using sodium sulfite or similar agents to form phenylhydrazine hydrochloride. Acetylation with acetic anhydride yields 1-Acetyl-2-phenylhydrazine. Purification involves crystallization from aqueous ethanol to achieve >98% purity, as confirmed by melting point (128–131°C) and gas chromatography .
Q. What analytical techniques are used to characterize 1-Acetyl-2-phenylhydrazine?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To identify functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Gas Chromatography (GC) : For stability and purity assessment, especially after storage in aqueous solutions .
- Melting Point Analysis : To verify crystalline structure and purity .
Advanced Research Questions
Q. How does 1-Acetyl-2-phenylhydrazine induce carcinogenesis in murine models?
- Methodological Answer : In mice studies, 0.015% 1-Acetyl-2-phenylhydrazine in the diet induced tumors (e.g., lung adenomas) after 48 weeks. Experimental design includes:
- Dose Selection : Based on prior toxicity screens and solubility in feed.
- Endpoint Analysis : Histopathology to identify tumor types and incidence rates.
- Mechanistic Insight : Non-genotoxic pathways (e.g., oxidative stress or metabolic activation) are hypothesized, as bacterial mutagenicity tests were negative .
Q. What are the mechanisms behind the genotoxic vs. non-genotoxic carcinogenicity of 1-Acetyl-2-phenylhydrazine?
- Methodological Answer : Contrast with genotoxic hydrazines (e.g., 1,2-Diphenylhydrazine) by:
- DNA Repair Assays : Use hepatocyte primary cultures to measure unscheduled DNA synthesis (UDS). Negative UDS results support non-genotoxicity .
- Metabolite Profiling : Identify reactive intermediates (e.g., phenyl radicals) via LC-MS in vivo .
Q. How can researchers resolve contradictions in toxicological data across studies?
- Methodological Answer :
- Systematic Review : Follow protocols like ATSDR’s literature screening (e.g., 82 studies analyzed, 16 deemed relevant) to assess study quality and relevance .
- Dose-Response Analysis : Compare results across species (e.g., rat vs. mouse hepatocytes) and exposure routes (oral vs. intraperitoneal) .
Q. What experimental considerations are needed when using 1-Acetyl-2-phenylhydrazine in radical polymerization?
- Methodological Answer : As a reducing agent in iron-mediated AGET ATRP:
- Solvent Selection : Dimethylformamide (DMF) optimizes solubility and reaction kinetics.
- Catalyst Ratios : Balance FeCl₃ and 1-Acetyl-2-phenylhydrazine (1:1 molar ratio) to control polymerization rate and molecular weight distribution .
Q. How to design pharmacokinetic studies for 1-Acetyl-2-phenylhydrazine?
- Methodological Answer :
- Stability Assays : Use GC or HPLC to monitor degradation in biological matrices (e.g., plasma).
- In Vivo Models : Administer via oral gavage in rodents, collect blood/tissue samples at timed intervals, and quantify metabolites (e.g., acetylhydrazine derivatives) .
Q. What are the best practices for handling 1-Acetyl-2-phenylhydrazine to mitigate decomposition risks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
